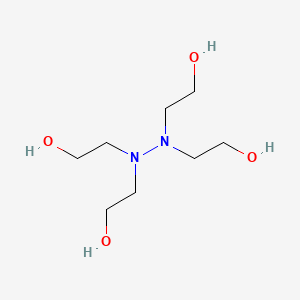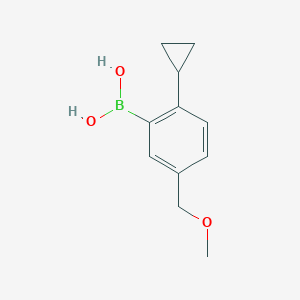
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is an organoboron compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and a methoxymethyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the reproducibility of the synthesis .
化学反応の分析
Types of Reactions
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
作用機序
The mechanism of action of (2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the para position.
2-Methoxyphenylboronic acid: Similar structure but with a methoxy group at the ortho position
Uniqueness
(2-Cyclopropyl-5-(methoxymethyl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a methoxymethyl group on the phenyl ring. These substituents confer distinct steric and electronic properties, making the compound particularly useful in specific synthetic applications and as a potential therapeutic agent .
特性
分子式 |
C11H15BO3 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
[2-cyclopropyl-5-(methoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-15-7-8-2-5-10(9-3-4-9)11(6-8)12(13)14/h2,5-6,9,13-14H,3-4,7H2,1H3 |
InChIキー |
KCLKWTOQHINFQA-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC(=C1)COC)C2CC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


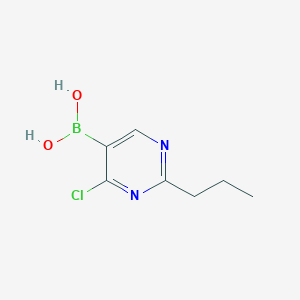
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
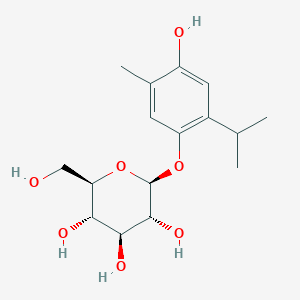
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
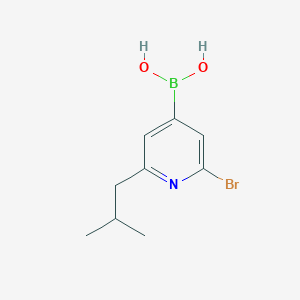
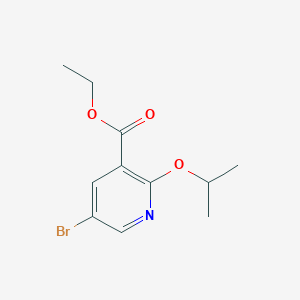

![4-[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)methyl]benzoic acid](/img/structure/B14082624.png)
![N-[(8|A,9R)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl]thiourea](/img/structure/B14082626.png)
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14082628.png)
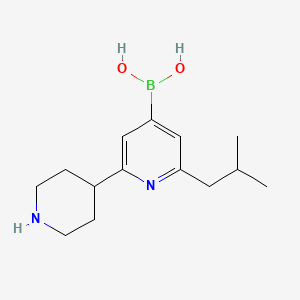
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
